3-Fluoro-4-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F4N and its molecular weight is 165.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Poly-substituted Pyridines : A strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, which involves C-F bond breaking, is developed. This method is particularly valuable as it operates under noble metal-free conditions, offering an efficient approach to pyridine synthesis (Chen et al., 2010).
Potential in Treating Nerve Agent Poisoning : Research into the synthesis of quaternary pyridine salts from F- and CF3-substituted pyridines indicates potential applications in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).
Functionalization of Pyridine Derivatives : A study demonstrates the deprotonative functionalization of pyridine derivatives with aldehydes, using an amide base generated in situ. This process is efficient for pyridine substrates with electron-withdrawing substituents, including fluoro, chloro, bromo, and trifluoromethyl groups (Shigeno et al., 2019).
Modular Synthesis of Substituted Pyridines : A one-pot reaction sequence for the synthesis of various substituted pyridines, including those with fluoro and trifluoromethyl groups, is highlighted. This synthesis is notable for its simplicity and the use of readily available materials (Song et al., 2016).
Synthesis of Fluorine-Containing Pyridine Derivatives : A method for creating fluorine-containing pentasubstituted pyridine derivatives is described, involving intermolecular cyclization and subsequent intramolecular transformation. This process yields 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives (Suzuki et al., 2007).
Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies have been performed on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related derivatives as c-Met kinase inhibitors. This research helps understand the molecular features contributing to inhibitory activity (Caballero et al., 2011).
Synthesis of Fluorinated Pyridines : Research into the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, an important fluorine-containing pyridine derivative used in pesticide production, provides valuable insights into its synthesis methods (Lu Xin-xin, 2006).
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-(trifluoromethyl)pyridine is the respiratory system . This compound is known to interact with the respiratory system, causing changes in its function .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The compound has a molecular weight of 16509, which may influence its bioavailability .
Result of Action
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Safety and Hazards
3-Fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
Future Directions
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLDFPTUFGBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382327 | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113770-87-9 | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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